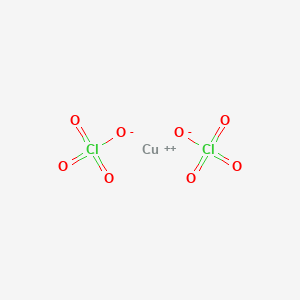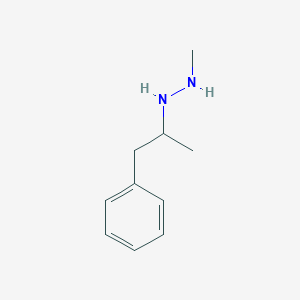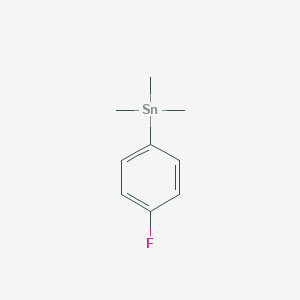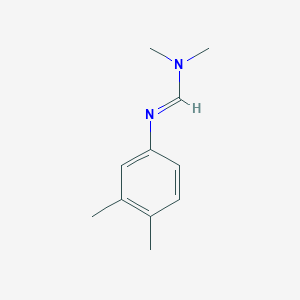
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine, commonly known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a formamidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields.
Mecanismo De Acción
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in many diseases. DMF has been shown to activate the Nrf2 pathway, leading to a reduction in oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
DMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMF has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMF is its wide range of biochemical and physiological effects, making it a versatile compound for use in various research fields. DMF is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DMF is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research involving DMF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMF has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in cancer treatment. DMF has been shown to have anti-tumor effects and may be able to be used in combination with other cancer treatments to improve outcomes. Overall, DMF is a promising compound for use in scientific research and has the potential to make significant contributions to many fields of study.
Métodos De Síntesis
DMF can be synthesized through a reaction between N,N-dimethylformamide and 3,4-dimethylbenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through a series of distillation and recrystallization steps to obtain pure DMF.
Aplicaciones Científicas De Investigación
DMF has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields. DMF has been used in studies related to cancer, neurodegenerative diseases, and inflammation.
Propiedades
Número CAS |
13181-63-0 |
|---|---|
Nombre del producto |
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N'-(3,4-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-11(7-10(9)2)12-8-13(3)4/h5-8H,1-4H3 |
Clave InChI |
XWNIJAMAQNWJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CN(C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N=CN(C)C)C |
Sinónimos |
N,N-Dimethyl-N'-(3,4-xylyl)formamidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



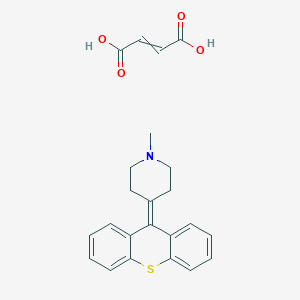
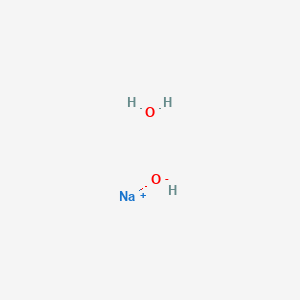
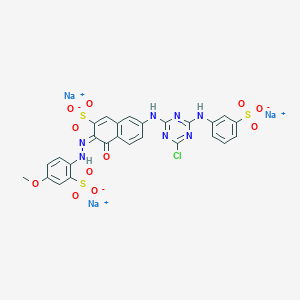
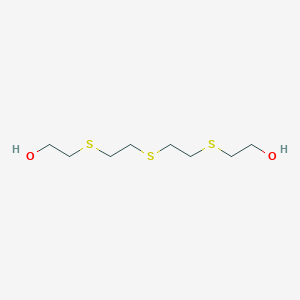
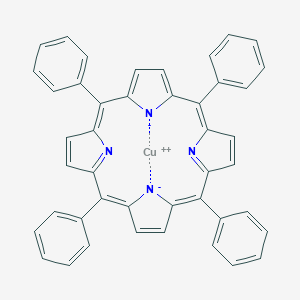
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
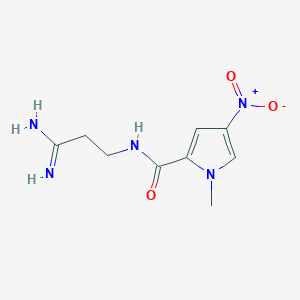
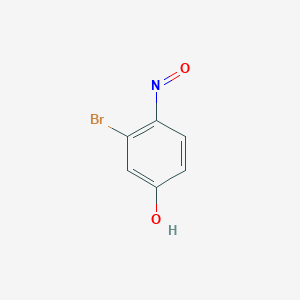
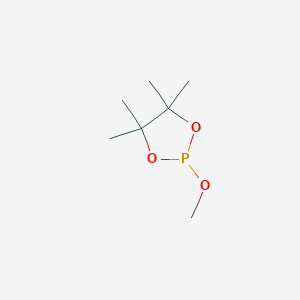
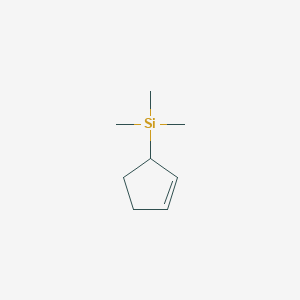
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
